![molecular formula C22H21ClN4O B2392551 N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034476-19-0](/img/structure/B2392551.png)
N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Overview
Description
N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as Compound A, is a novel drug candidate that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide A is not fully understood. However, it has been suggested that it may act as a modulator of the immune system by targeting specific immune cells and signaling pathways. It has also been suggested that it may have a direct effect on tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide A has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the growth and proliferation of tumor cells. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide A is its potential therapeutic applications in various fields of research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide A. One direction is to further investigate its mechanism of action to better understand how it targets specific immune cells and signaling pathways. Another direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may be useful to investigate its potential as a therapeutic agent in combination with other drugs.
Synthesis Methods
The synthesis of N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide A involves a series of chemical reactions that begin with the reaction of 4-chlorophenethylamine with 2,6-dichloropyrimidine to form N-(4-chlorophenethyl)-2,6-dichloropyrimidin-4-amine. This intermediate is then reacted with 3-azetidinone to form N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide A.
Scientific Research Applications
N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide A has shown potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-19-8-6-16(7-9-19)10-11-24-22(28)18-13-27(14-18)21-12-20(25-15-26-21)17-4-2-1-3-5-17/h1-9,12,15,18H,10-11,13-14H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQQXKSLIGGQKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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